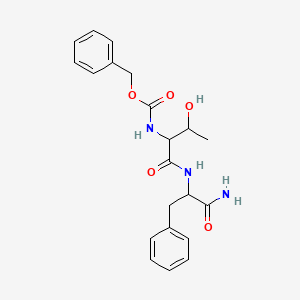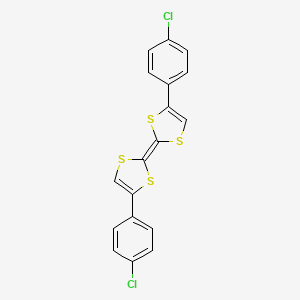
4,4'-Bis(4-chlorophenyl)tetrathiafulvalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(4-chlorophenyl)tetrathiafulvalene is an organosulfur compound with the molecular formula C18H10Cl2S4. It is a derivative of tetrathiafulvalene, a well-known compound in the field of molecular electronics due to its unique redox properties and ability to form conductive charge-transfer complexes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-chlorophenyl)tetrathiafulvalene typically involves the coupling of cyclic C3S2 building blocks. One common method starts with the cyclic trithiocarbonate H2C2S2C=S, which is S-methylated and then reduced to give H2C2S2CH(SCH3). This intermediate is then treated with appropriate reagents to form the final product .
Industrial Production Methods
化学反应分析
Types of Reactions
4,4’-Bis(4-chlorophenyl)tetrathiafulvalene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form radical cations and dications, which are essential for its conductive properties.
Reduction: The compound can be reduced back to its neutral form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products of these reactions include various oxidized and substituted derivatives of 4,4’-Bis(4-chlorophenyl)tetrathiafulvalene, which have different electronic and structural properties .
科学研究应用
4,4’-Bis(4-chlorophenyl)tetrathiafulvalene has several scientific research applications:
Chemistry: It is used in the study of charge-transfer complexes and molecular electronics.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
作用机制
The mechanism by which 4,4’-Bis(4-chlorophenyl)tetrathiafulvalene exerts its effects involves its ability to undergo reversible oxidation and reduction. This property allows it to form stable radical cations and dications, which are crucial for its conductive behavior. The molecular targets and pathways involved include interactions with other molecules through π-π stacking and charge transfer .
相似化合物的比较
Similar Compounds
4,4’-Bis(4-bromophenyl)tetrathiafulvalene: Similar in structure but with bromine atoms instead of chlorine.
4,4’-Bis(4-methoxyphenyl)tetrathiafulvalene: Contains methoxy groups instead of chlorine.
Uniqueness
4,4’-Bis(4-chlorophenyl)tetrathiafulvalene is unique due to its specific electronic properties and the ability to form stable charge-transfer complexes. Its chlorine atoms contribute to its distinct reactivity and stability compared to other derivatives .
属性
分子式 |
C18H10Cl2S4 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
(2E)-4-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole |
InChI |
InChI=1S/C18H10Cl2S4/c19-13-5-1-11(2-6-13)15-9-21-17(23-15)18-22-10-16(24-18)12-3-7-14(20)8-4-12/h1-10H/b18-17+ |
InChI 键 |
AMCGRPHXJZXVHR-ISLYRVAYSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=CS/C(=C\3/SC=C(S3)C4=CC=C(C=C4)Cl)/S2)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=C(C=C4)Cl)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


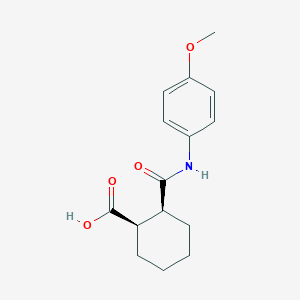
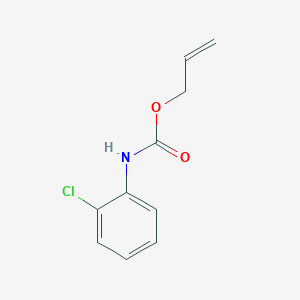

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
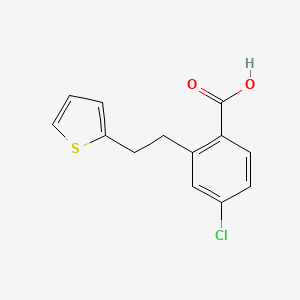


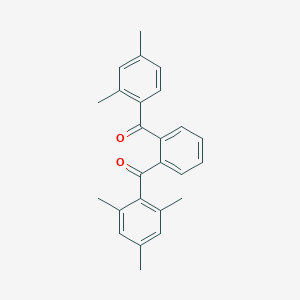
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
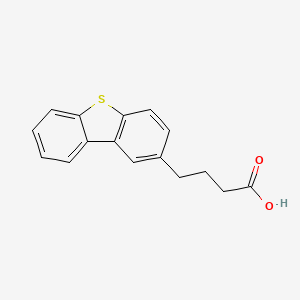


![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
